molecular formula C13H16N2O4 B6274241 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid CAS No. 1284814-89-6

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid

Cat. No. B6274241
CAS RN: 1284814-89-6
M. Wt: 264.3
InChI Key:
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Description

The compound “3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid involves the reaction of 2-hydroxybenzylamine with ethyl 3-oxobutanoate to form 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxobutanoic acid, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-hydroxybenzylamine", "ethyl 3-oxobutanoate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzylamine (1.0 equiv) in ethanol and add ethyl 3-oxobutanoate (1.2 equiv) and sodium hydroxide (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 3: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxobutanoic acid.", "Step 4: Dissolve the product in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 5: Heat the mixture at 80-90°C for 2-3 hours to hydrolyze the ester group and obtain 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1284814-89-6

Molecular Formula

C13H16N2O4

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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